REACTION_CXSMILES
|
[C:1]1(=[N:13]O)[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][CH:3]3[CH2:2]1.[H-].[H-].COCCO[Al+]OCCOC.[Na+]>C1(C)C=CC=CC=1>[CH:1]1([NH2:13])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH2:6][CH2:5][CH2:4][CH:3]3[CH2:2]1 |f:1.2.3.4|
|
Name
|
2a,3,4,5-tetrahydro-2H-acenaphthylen-1-one oxime
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(CC2CCCC3=CC=CC1=C23)=NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].COCCO[Al+]OCCOC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC2CCCC3=CC=CC1=C23)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.34 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |